3-Chloro-5-[6-chloro-2-fluoro-3-(1H-pyrazolo[3,4-c]pyridazin-3-ylmethyl)phenoxy]benzonitrile
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Overview
Description
Benzonitrile, 3-chloro-5-[6-chloro-2-fluoro-3-(1H-pyrazolo[3,4-c]pyridazin-3-ylmethyl)phenoxy]- is a complex organic compound that features a unique combination of functional groups. This compound is part of the pyrazolo[3,4-c]pyridazine family, known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzonitrile, 3-chloro-5-[6-chloro-2-fluoro-3-(1H-pyrazolo[3,4-c]pyridazin-3-ylmethyl)phenoxy]- involves multiple steps, starting from readily available precursors. One common method includes the nucleophilic aromatic substitution reaction, where a suitable halogenated benzonitrile reacts with a pyrazolo[3,4-c]pyridazine derivative under controlled conditions . The reaction typically requires a base such as potassium carbonate and a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 3-chloro-5-[6-chloro-2-fluoro-3-(1H-pyrazolo[3,4-c]pyridazin-3-ylmethyl)phenoxy]- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro groups can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck reactions to form more complex structures.
Common Reagents and Conditions
Common reagents include bases like potassium carbonate, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions vary but often involve temperatures ranging from room temperature to 100°C and solvents like DMSO or acetonitrile.
Major Products
Major products from these reactions include substituted benzonitriles, various pyrazolo[3,4-c]pyridazine derivatives, and complex aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine
In biology and medicine, Benzonitrile, 3-chloro-5-[6-chloro-2-fluoro-3-(1H-pyrazolo[3,4-c]pyridazin-3-ylmethyl)phenoxy]- has shown potential as a therapeutic agent. It is being studied for its ability to inhibit specific enzymes and receptors, making it a candidate for drug development .
Industry
Industrially, this compound can be used in the production of advanced materials, including polymers and resins, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of Benzonitrile, 3-chloro-5-[6-chloro-2-fluoro-3-(1H-pyrazolo[3,4-c]pyridazin-3-ylmethyl)phenoxy]- involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access . The compound may also interact with cellular pathways, influencing processes like cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[3,4-c]pyridazine derivatives and chlorobenzonitriles. Examples are:
- 4-Chlorobenzonitrile
- 2-Fluoro-3-(1H-pyrazolo[3,4-c]pyridazin-3-ylmethyl)phenoxy derivatives
Uniqueness
What sets Benzonitrile, 3-chloro-5-[6-chloro-2-fluoro-3-(1H-pyrazolo[3,4-c]pyridazin-3-ylmethyl)phenoxy]- apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H10Cl2FN5O |
---|---|
Molecular Weight |
414.2 g/mol |
IUPAC Name |
3-chloro-5-[6-chloro-2-fluoro-3-(2H-pyrazolo[3,4-c]pyridazin-3-ylmethyl)phenoxy]benzonitrile |
InChI |
InChI=1S/C19H10Cl2FN5O/c20-12-5-10(9-23)6-13(8-12)28-18-15(21)2-1-11(17(18)22)7-16-14-3-4-24-26-19(14)27-25-16/h1-6,8H,7H2,(H,25,26,27) |
InChI Key |
VUSRPIMIIYIJFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1CC2=C3C=CN=NC3=NN2)F)OC4=CC(=CC(=C4)C#N)Cl)Cl |
Origin of Product |
United States |
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